molecular formula C10H16ClNO B1500028 (R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride CAS No. 1213097-29-0

(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Cat. No. B1500028
CAS RN: 1213097-29-0
M. Wt: 201.69 g/mol
InChI Key: UYWPZDCMKKGEQP-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-(3-Ethoxyphenyl)ethanamine hydrochloride” is a derivative of phenethylamine, which is a basic structure for many compounds in medicinal chemistry . The “R” denotes the configuration of the chiral center in the molecule. The “3-Ethoxyphenyl” suggests a phenyl ring with an ethoxy group at the 3rd position. The “ethanamine” indicates an ethyl group attached to an amine. The “hydrochloride” means it’s a salt form, which is common in pharmaceuticals for improved solubility .


Molecular Structure Analysis

The molecular structure would consist of a phenyl ring with an ethoxy group at the 3rd position and an ethanamine group at the 1st position. The “R” configuration at the chiral center would affect the 3D spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, the presence of the ethoxy group and the amine could affect the compound’s polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, phenethylamine derivatives often have psychoactive properties and can act as neurotransmitters in the brain .

properties

IUPAC Name

(1R)-1-(3-ethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-5-9(7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPZDCMKKGEQP-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660897
Record name (1R)-1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1213097-29-0
Record name (1R)-1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
Reactant of Route 3
(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride
Reactant of Route 6
(R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.